N-(2-hydroxyphenyl)-2-iodobenzamide
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Overview
Description
N-(2-hydroxyphenyl)-2-iodobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom and a hydroxy group attached to a benzene ring, which is further connected to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyphenyl)-2-iodobenzamide typically involves the iodination of a precursor compound, such as 2-hydroxybenzoic acid, followed by the formation of the benzamide structure. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the aromatic ring. The reaction conditions often include a solvent like acetic acid and a catalyst to facilitate the iodination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyphenyl)-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone structure.
Reduction: The iodine atom can be reduced to a less reactive form.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of deiodinated benzamide.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(2-hydroxyphenyl)-2-iodobenzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyphenyl)acetamide: Similar structure but lacks the iodine atom.
N-(2-hydroxy-5-nitrophenyl)acetamide: Contains a nitro group instead of an iodine atom.
N-(2-hydroxy-3-nitrophenyl)acetamide: Another nitro-substituted derivative.
Uniqueness
N-(2-hydroxyphenyl)-2-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The iodine atom can participate in halogen bonding, which is not possible with other similar compounds lacking this functional group. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-(2-hydroxyphenyl)-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO2/c14-10-6-2-1-5-9(10)13(17)15-11-7-3-4-8-12(11)16/h1-8,16H,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUFCAMWJLWPJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60976656 |
Source
|
Record name | N-(2-Hydroxyphenyl)-2-iodobenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60976656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6114-01-8 |
Source
|
Record name | N-(2-Hydroxyphenyl)-2-iodobenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60976656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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